4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one
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Overview
Description
4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one is a compound with the chemical formula C₁₄H₁₉N₃O . This compound is part of a group of stereoisomers and is characterized by its unique structure, which includes an amino group and a pentenone moiety.
Preparation Methods
The synthesis of 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: It serves as a probe in biological studies to understand the interactions of amino groups with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one involves its interaction with molecular targets through its amino and enone groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and reactivity.
2-Methoxy-5-nitroaniline: Another related compound with a methoxy and nitro group, providing different reactivity and applications.
These compounds share structural similarities but differ in their functional groups, leading to unique properties and uses.
Properties
CAS No. |
104702-58-1 |
---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-[2-[(2-aminophenyl)methylideneamino]ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C14H19N3O/c1-11(9-12(2)18)17-8-7-16-10-13-5-3-4-6-14(13)15/h3-6,9-10,17H,7-8,15H2,1-2H3 |
InChI Key |
GWYGSXBNGFYNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NCCN=CC1=CC=CC=C1N |
Origin of Product |
United States |
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